Tubulysin F is a natural product found in Archangium gephyra with data available.

Tubulysin F

CAS No.:

Cat. No.: VC16669936

Molecular Formula: C41H61N5O9S

Molecular Weight: 800.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H61N5O9S |

|---|---|

| Molecular Weight | 800.0 g/mol |

| IUPAC Name | (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |

| Standard InChI | InChI=1S/C41H61N5O9S/c1-9-26(5)36(44-38(50)32-18-14-15-19-45(32)8)40(51)46(24-54-35(48)10-2)33(25(3)4)22-34(55-28(7)47)39-43-31(23-56-39)37(49)42-30(20-27(6)41(52)53)21-29-16-12-11-13-17-29/h11-13,16-17,23,25-27,30,32-34,36H,9-10,14-15,18-22,24H2,1-8H3,(H,42,49)(H,44,50)(H,52,53)/t26-,27-,30+,32+,33+,34+,36-/m0/s1 |

| Standard InChI Key | RWWMZVCEIUIEHQ-WIIAZBTESA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |

| Canonical SMILES | CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |

Introduction

Structural Characterization and Molecular Properties

Core Chemical Architecture

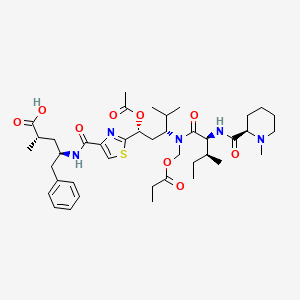

Tubulysin F (C41H61N5O9S; molecular weight 800.0 g/mol) features a conserved tetrapeptide backbone comprising four non-proteinogenic amino acids: N-methyl pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup). The Tuv subunit contains a labile N,O-acetal group that significantly influences both stability and bioactivity, while the Tup residue contributes aromatic stacking interactions during microtubule binding .

Stereochemical Complexity

The compound's three contiguous stereocenters (C-2, C-3, C-4 of Tuv) necessitate precise synthetic control. Recent catalytic systems employing bulky phosphine ligands achieve >95% diastereomeric excess in key coupling steps, overcoming historical challenges in stereoselective assembly . X-ray crystallographic studies confirm that the (2R,3S,4S) configuration optimizes tubulin-binding affinity by positioning hydrophobic sidechains into β-tubulin's maytansine site .

Physicochemical Profile

Table 1: Key Physicochemical Parameters of Tubulysin F

| Property | Value | Measurement Method |

|---|---|---|

| LogP | 3.8 ± 0.2 | HPLC-derived |

| Aqueous solubility | 0.12 mg/mL (pH 7.4) | Shake-flask |

| Plasma protein binding | 92% (human) | Ultrafiltration |

| Metabolic stability | t1/2 = 48 min (human LM) | Microsomal incubation |

Data adapted from ADC development studies demonstrate limited inherent bioavailability, necessitating targeted delivery systems for therapeutic application .

Mechanism of Action and Biological Activity

Microtubule Dynamics Disruption

Tubulysin F exerts picomolar-range inhibition of tubulin polymerization (IC50 = 35 pM), surpassing vinblastine by three orders of magnitude. Cryo-EM structures reveal competitive binding at the β-tubulin interface, preventing longitudinal protofilament interactions essential for microtubule assembly .

Cell Cycle Arrest Patterns

Dose-response studies in HeLa cells show:

-

1 nM: G2/M phase arrest (72% cells at 24h)

-

5 nM: Apoptotic bodies formation (caspase-3 activation within 6h)

-

10 nM: Complete cytoskeletal collapse (β-tubulin immunofluorescence dispersion)

Overcoming Multidrug Resistance

Table 2: Cytotoxic Activity Against Resistant Cell Lines

| Cell Line | P-gp Expression | IC50 (nM) | Resistance Factor |

|---|---|---|---|

| KB-3-1 (parental) | Negative | 0.4 | 1.0 |

| KB-V1 (MDR) | High | 0.6 | 1.5 |

| NCI/ADR-RES | Moderate | 0.7 | 1.75 |

The minimal resistance factor (≤2x) compared to doxorubicin (>1000x) highlights Tubulysin F's ability to bypass P-glycoprotein efflux mechanisms .

Synthetic Approaches and Structural Optimization

Traditional Linear Synthesis

Early routes required 40+ steps with critical bottlenecks:

Multicomponent Reaction (MCR) Innovations

-

Ugi-4CR assembly of Tup subunit (92% de)

-

Ligand-controlled Negishi coupling (Pd2(dba)3/XPhos)

Table 3: Synthesis Route Comparison

This 15-fold improvement in mass efficiency enables gram-scale production for ADC payload requirements .

Therapeutic Development and Clinical Translation

Antibody-Drug Conjugate Applications

MEDI4276 (anti-HER2 ADC) incorporates a tubulysin analogue with:

Challenges and Future Directions

Stability Optimization

The N,O-acetal moiety's lability (t1/2 = 2h in plasma) drives analogue development:

-

N-14 carbamate derivatives (t1/2 = 8h, maintained potency)

Targeted Delivery Systems

Novel conjugation strategies under investigation:

-

pH-sensitive β-glucuronide linkers (tumor microenvironment activation)

-

Dual-warhead ADCs with tubulysin F + topoisomerase inhibitor

-

Albumin-binding prolongation (t1/2 extension from 12h → 96h)

Biomarker-Driven Patient Selection

Ongoing efforts to correlate efficacy with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume